IR-825

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H48ClN2O4+ |

|---|---|

Molecular Weight |

824.4 g/mol |

IUPAC Name |

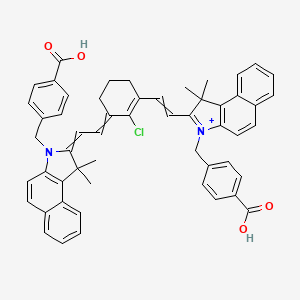

4-[[2-[2-[3-[2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |

InChI |

InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |

InChI Key |

SPEHNGMUCASLRM-UHFFFAOYSA-O |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to IR-825 Dye: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the scientific community for its potential applications in biomedical research, particularly in the fields of cancer imaging and therapy. Its strong absorption in the NIR window, where biological tissues have minimal absorbance and autofluorescence, allows for deep tissue penetration of light, making it an ideal candidate for in vivo applications. This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and key applications of this compound, along with detailed experimental protocols and workflow visualizations.

Chemical Structure and Identification

There has been some discrepancy in the literature and commercial listings regarding the precise chemical structure of this compound. Two primary structures have been associated with this name, differing by the presence of a bromine atom. For the purpose of this guide, we will focus on the more commonly cited structure corresponding to CAS Number 1558079-49-4 .

Table 1: Chemical Identification of this compound Dye

| Parameter | Value |

| CAS Number | 1558079-49-4[1][2][3] |

| Molecular Formula | C₅₄H₄₈ClN₂O₄ |

| Molecular Weight | 824.42 g/mol [2] |

| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium |

| Synonyms | IR825, IR 825[1] |

A second structure, often referred to as this compound as well, includes a bromine atom and has the molecular formula C₅₄H₄₈BrClN₂O₄ with a molecular weight of approximately 904.34 g/mol .[1][3][4] Researchers should carefully verify the specific product information from their supplier to ensure they are using the correct compound for their experiments.

Physicochemical and Spectroscopic Properties

This compound is a solid, powdered organic dye.[4] Its key properties are summarized in the table below.

Table 2: Physicochemical and Spectroscopic Properties of this compound Dye

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in Dichloromethane, Methanol, DMF, and DMSO[5] |

| Storage Conditions | Store at 2-8°C in a dry, dark place[3] |

| Absorption Maximum (λmax) | ~810 nm[5] |

| Emission Maximum (λem) | ~830 nm[5] |

| Molar Extinction Coefficient (ε) | Data not consistently available in the public domain. This value is crucial for quantitative studies and should be determined experimentally for the specific solvent and conditions used. |

| Fluorescence Quantum Yield (ΦF) | Data not consistently available in the public domain. This value is highly dependent on the solvent and local environment. |

Key Applications in Research

The unique photophysical properties of this compound make it a valuable tool for various research applications, primarily centered around its ability to absorb NIR light and convert it into either fluorescence for imaging or heat for therapeutic purposes.

In Vivo Near-Infrared Fluorescence Imaging

When excited with light in its absorption range, this compound emits fluorescence in the NIR region. This property is exploited for non-invasive in vivo imaging. When conjugated with targeting moieties or encapsulated in nanoparticles, this compound can be used to visualize tumors, monitor drug delivery, and track cellular processes in deep tissues with high signal-to-noise ratios.

Photothermal Therapy (PTT)

This compound is an excellent photothermal agent. Upon irradiation with a laser at its absorption maximum (typically around 808 nm), it efficiently converts the absorbed light energy into heat.[1] This localized hyperthermia can be used to ablate cancer cells with high spatial precision, minimizing damage to surrounding healthy tissues.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound dye.

Preparation of this compound Loaded Nanoparticles for In Vivo Imaging and PTT

This protocol describes the formulation of this compound into polymeric nanoparticles, a common strategy to improve its stability, biocompatibility, and tumor accumulation.

Materials:

-

This compound dye

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA/PEG-PLGA polymer blend in DCM. The exact concentrations will depend on the desired dye loading and nanoparticle size.

-

Emulsification: Add the organic phase dropwise to the aqueous PVA solution under vigorous stirring.

-

Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion. Sonication parameters (power, time, pulse) should be optimized to achieve the desired nanoparticle size.

-

Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the complete evaporation of DCM.

-

Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated dye.

-

Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.

-

Characterization: Characterize the nanoparticles for size, zeta potential, dye loading efficiency, and in vitro release profile.

In Vitro Photothermal Therapy in Cancer Cells

This protocol outlines the steps to evaluate the photothermal efficacy of this compound in a cancer cell line, such as 4T1 murine breast cancer cells.

Materials:

-

4T1 cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound solution or this compound loaded nanoparticles

-

96-well plates

-

808 nm NIR laser with an adjustable power density

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed 4T1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of free this compound or this compound loaded nanoparticles. Include control wells with no treatment. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

-

Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[6] Ensure that the laser spot covers the entire well.

-

Post-Irradiation Incubation: Return the plate to the incubator for a further 24 hours.

-

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

In Vivo Photothermal Therapy in a Murine Tumor Model

This protocol describes a typical workflow for evaluating the in vivo photothermal efficacy of this compound in a 4T1 tumor-bearing mouse model.[7][8]

Materials:

-

BALB/c mice

-

4T1 cancer cells

-

This compound loaded nanoparticles suspended in sterile PBS

-

808 nm NIR laser with a fiber optic cable

-

Infrared thermal imaging camera

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tumor Inoculation: Subcutaneously inject 4T1 cells into the flank of BALB/c mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Nanoparticle Administration: Intravenously or intratumorally inject the this compound loaded nanoparticle suspension into the tumor-bearing mice.

-

Biodistribution Imaging (Optional): At various time points post-injection, perform in vivo NIR fluorescence imaging to monitor the accumulation of nanoparticles at the tumor site.

-

Laser Irradiation: At the time of peak tumor accumulation (determined from imaging studies), anesthetize the mice and expose the tumor area to the 808 nm NIR laser at a specific power density and duration.

-

Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera.

-

Tumor Growth Monitoring: Measure the tumor volume with calipers every few days for a set period to assess the treatment efficacy.

-

Histological Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining) to evaluate tissue necrosis.

Signaling Pathways and Cellular Mechanisms

The primary mechanism of action for this compound in photothermal therapy is the induction of hyperthermia, which leads to cell death through various pathways.

Apoptosis and Necrosis

Localized hyperthermia induced by this compound can trigger both apoptotic and necrotic cell death pathways. Moderate temperature increases may initiate programmed cell death (apoptosis), while higher temperatures can cause direct cellular damage and lead to necrosis. Radiation, a similar stressor, has been shown to induce apoptosis primarily through the intrinsic, mitochondria-dependent pathway.[9] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. It is plausible that photothermal stress from this compound could activate similar pathways.

Heat Shock Protein Response

Cells respond to heat stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein denaturation and aggregation.[10][11] The expression levels of HSPs, such as HSP70 and HSP90, can be used as indicators of cellular stress following photothermal therapy.[7]

Cellular Uptake Mechanisms

The cellular uptake of this compound, particularly when formulated in nanoparticles, is a critical step for its therapeutic efficacy. The primary mechanism of nanoparticle uptake by cells is endocytosis.[12][13] The specific endocytic pathway can depend on the nanoparticle's size, shape, and surface chemistry and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[14][15]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IR825;CAS No.:1558079-49-4 [chemshuttle.com]

- 4. IR825近红外染料1558079-49-4星戈瑞 [stargraydye.com]

- 5. hzxqbio.com [hzxqbio.com]

- 6. Tumor-targeted/reduction-triggered composite multifunctional nanoparticles for breast cancer chemo-photothermal combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Radiation induces apoptosis primarily through the intrinsic pathway in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heat shock proteins and metal ions – Reaction or interaction? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Effects of Toxic Elements on Heat Shock Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of IR-825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of IR-825, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. While a specific, publicly available, step-by-step protocol for this compound is not readily found in the literature, this document outlines a robust and well-established general methodology based on the synthesis of structurally similar heptamethine cyanine dyes. The protocols and data presented here are compiled from analogous syntheses and are intended to provide a strong foundation for the laboratory preparation of this compound and related compounds.

Overview of this compound

This compound is a valuable tool in biomedical research, particularly in the fields of in vivo imaging and photothermal therapy. Its strong absorption and fluorescence in the near-infrared window (700-900 nm) allows for deep tissue penetration of light, making it an ideal candidate for non-invasive imaging and targeted heat-based therapies for conditions such as cancer. The core structure of this compound is a heptamethine chain flanked by two indolenine-based heterocyclic systems.

General Synthesis of Heptamethine Cyanine Dyes

The synthesis of this compound and its analogs typically proceeds via a condensation reaction between two equivalents of a substituted indolenium salt and a suitable polymethine bridge-forming reagent. A common and effective strategy involves the reaction of a quaternary indolenium salt with a reagent such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or a similar glutaconaldehyde (B1235477) derivative in the presence of a base and an acidic catalyst.

Experimental Protocol: Synthesis of a Representative Heptamethine Cyanine Dye

This protocol is a generalized procedure based on common laboratory practices for the synthesis of dyes structurally similar to this compound.

Materials:

-

Substituted 2,3,3-trimethylindolenine (B142774)

-

Alkylating agent (e.g., ethyl iodide, butyl bromide)

-

N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride

-

Anhydrous ethanol (B145695) or pyridine

-

Acetic anhydride (B1165640)

-

Sodium acetate (B1210297) or triethylamine

-

Diethyl ether

-

Acetone

Procedure:

-

Quaternization of the Indolenine:

-

In a round-bottom flask protected from light, dissolve the substituted 2,3,3-trimethylindolenine in a minimal amount of a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758).

-

Add a molar excess (typically 1.5 to 3 equivalents) of the alkylating agent.

-

Reflux the mixture for 4-6 hours or stir at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the quaternary indolenium salt often precipitates. The product can be isolated by filtration and washed with cold diethyl ether to remove unreacted starting materials. Dry the product under vacuum.

-

-

Condensation Reaction:

-

In a separate round-bottom flask, combine two molar equivalents of the dried quaternary indolenium salt with one molar equivalent of N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride.

-

Add a solvent mixture, typically anhydrous ethanol and pyridine, or a mixture of acetic anhydride and acetic acid.

-

Add a catalytic amount of a base, such as sodium acetate or triethylamine, to facilitate the condensation.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The solution will typically develop a deep green or blue color. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Isolation of the Crude Product:

-

The crude dye often precipitates from the reaction mixture upon cooling. If not, the product can be precipitated by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether or acetone.

-

Collect the solid precipitate by vacuum filtration and wash it with the precipitation solvent to remove soluble impurities.

-

Dry the crude product under vacuum.

-

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for biological applications. The two primary methods for purifying cyanine dyes are column chromatography and recrystallization.

Experimental Protocol: Column Chromatography

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Eluent system (e.g., dichloromethane/methanol (B129727), chloroform/methanol, or ethyl acetate/hexane gradients)

-

Crude this compound

Procedure:

-

Column Packing:

-

Prepare a silica gel slurry in the initial, least polar eluent mixture.

-

Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Adsorb the dissolved sample onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the packed column.

-

-

Elution:

-

Begin eluting the column with the starting eluent.

-

Gradually increase the polarity of the eluent to move the dye down the column. A typical gradient would be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2 to 90:10).

-

Collect the fractions containing the desired deep-colored band. Monitor the fractions by TLC.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the purified dye under high vacuum to remove any residual solvent.

-

Experimental Protocol: Recrystallization

Materials:

-

A suitable solvent system (e.g., ethanol/water, methanol/diethyl ether, dichloromethane/hexane)

-

Purified or semi-purified this compound

Procedure:

-

Dissolution:

-

Dissolve the dye in a minimal amount of a hot solvent in which it is highly soluble.

-

-

Precipitation:

-

Slowly add a second solvent (an "anti-solvent") in which the dye is poorly soluble until the solution becomes slightly turbid.

-

Alternatively, if using a single solvent, allow the hot, saturated solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

-

Isolation:

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of the cold anti-solvent or the cold recrystallization solvent.

-

-

Drying:

-

Dry the purified crystals under high vacuum.

-

Quantitative Data

The following table summarizes representative quantitative data for a heptamethine cyanine dye structurally similar to this compound. Actual values for this compound may vary depending on the specific substituents and the purity of the final product.

| Parameter | Value | Solvent |

| Yield | 40-60% | - |

| Appearance | Dark green or blue solid | - |

| Absorption Maximum (λmax) | 820 - 830 nm | Dichloromethane or Methanol |

| Molar Extinction Coefficient (ε) | 200,000 - 250,000 M-1cm-1 | Dichloromethane or Methanol |

| Fluorescence Emission Maximum | 840 - 850 nm | Dichloromethane or Methanol |

Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Purification and analysis workflow for this compound.

Technical Guide: Molar Extinction Coefficient of IR-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in biomedical applications, particularly as a photothermal agent in cancer therapy.[1][2] Its strong absorbance in the NIR region, often referred to as the "biological window," allows for deeper tissue penetration of light, enabling the targeted thermal ablation of tumor cells. A critical parameter for quantifying this light absorption capability is the molar extinction coefficient (ε), which is fundamental for dosimetry calculations and the design of effective photothermal therapy protocols. This guide provides an in-depth overview of the molar extinction coefficient of this compound, including available data, experimental determination protocols, and relevant biological pathways.

Quantitative Data on Molar Extinction Coefficient

Precise values for the molar extinction coefficient of this compound are not widely reported in the literature and can be highly dependent on the solvent environment. However, data for structurally similar cyanine dyes, such as IR-820, provide a strong basis for estimation. Cyanine dyes are known for their high molar extinction coefficients.[3]

| Compound | Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| IR-820 | Methanol | Not Specified | 198,181 |

| IR-820-NO₂ | Methanol | Not Specified | 187,143 |

| IR-806 | Double-distilled Water | 790 | 1.56 ± 0.08 x 10⁵ |

| Ferrocenyl Diketopyrrolopyrrole | Not Specified | 733 | 3.03 ± 0.2 x 10⁴ |

*Note: These values are for IR-820 and its derivative, which are structurally very similar to this compound. They are provided here as a close approximation in the absence of specific data for this compound. The high molar extinction coefficient is a characteristic feature of this class of dyes.[3]

Experimental Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient of this compound can be determined experimentally using UV-Vis-NIR spectrophotometry based on the Beer-Lambert law.

Materials and Equipment:

-

This compound dye

-

High-purity solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, Water)

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes with a 1 cm path length

-

UV-Vis-NIR spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the near-infrared region (e.g., 600-900 nm).

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax versus the concentration of the this compound solutions.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration), the slope of the resulting linear graph will be the molar extinction coefficient (ε).

-

Visualization of Relevant Pathways and Workflows

The following diagrams illustrate a typical experimental workflow for evaluating the photothermal efficacy of this compound and a simplified signaling pathway of cell death induced by photothermal therapy.

References

IR-825: A Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research, particularly in the fields of bioimaging and photothermal therapy. Its strong absorbance and fluorescence in the NIR window (700-900 nm) allow for deep tissue penetration of light, a crucial attribute for in vivo applications. This technical guide provides a comprehensive overview of the absorbance and emission spectra of this compound, detailed experimental protocols for their characterization, and a summary of its key photophysical properties.

Photophysical Properties of this compound

| Property | Value | Solvent/Conditions |

| Peak Absorbance (λ_max, abs_) | ~810 nm | Dichloromethane, Methanol, DMF, DMSO |

| Peak Emission (λ_max, em_) | ~830 nm | Dichloromethane, Methanol, DMF, DMSO |

| Excitation for NIR Emission | ~780 nm | Not specified |

| Stokes Shift | ~20 nm | Calculated from Abs/Em maxima |

| Molar Extinction Coefficient (ε) | Data not available | - |

| Fluorescence Quantum Yield (Φ_F_) | Data not available | - |

Note: The exact spectral maxima and photophysical properties can be influenced by the solvent environment and conjugation to other molecules.

Experimental Protocols

Accurate characterization of the absorbance and emission spectra of this compound is fundamental for its effective use. Below are detailed methodologies for these measurements.

Measurement of Absorbance Spectrum

Objective: To determine the wavelength of maximum absorbance (λ_max, abs_) and the molar extinction coefficient (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, or Dichloromethane)

-

UV-Vis-NIR spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 15 µM, 20 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 600 nm to 900 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.

-

Repeat for all concentrations.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max, abs_).

-

To determine the molar extinction coefficient, plot a graph of absorbance at λ_max, abs_ versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), the slope of the linear fit will be the molar extinction coefficient.

-

Measurement of Emission Spectrum and Quantum Yield

Objective: To determine the wavelength of maximum emission (λ_max, em_) and the fluorescence quantum yield (Φ_F_) of this compound.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

A reference fluorophore with a known quantum yield in the NIR range (e.g., IR-26 in 1,2-dichloroethane, Φ_F_ = 0.005)[1]

-

Spectrofluorometer with a near-infrared detector

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Reference Standard Preparation: Prepare a solution of the reference standard in its appropriate solvent, with a similar low absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength to a value near the absorbance maximum of this compound (e.g., 780 nm).

-

Set the emission scan range to cover the expected fluorescence of this compound (e.g., 800 nm to 900 nm).

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Blank Measurement: Record the emission spectrum of the pure solvent.

-

Sample and Reference Measurement:

-

Record the emission spectrum of the this compound solution.

-

Without changing the instrument settings, record the emission spectrum of the reference standard.

-

-

Data Analysis:

-

Subtract the solvent background from both the sample and reference spectra.

-

Integrate the area under the emission curves for both the this compound sample and the reference standard.

-

The quantum yield of this compound can be calculated using the following equation: Φ_F,sample_ = Φ_F,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) Where:

-

Φ_F_ is the fluorescence quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Application Workflow: Imaging-Guided Photothermal Therapy

This compound is frequently utilized in preclinical research for imaging-guided photothermal therapy (PTT) of cancer. The following diagram illustrates a typical experimental workflow.

References

A Technical Guide to the Photophysical Properties of IR-825 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research, particularly in the fields of photothermal therapy (PTT) and bioimaging. Its strong absorption in the NIR region, where biological tissues have minimal absorbance, allows for deep tissue penetration of light, making it an ideal candidate for therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and visualizations of its application in a therapeutic workflow.

Core Photophysical Properties of this compound

The photophysical properties of cyanine dyes like this compound are highly sensitive to their molecular environment, including the solvent, concentration, and conjugation to other molecules. The data presented here are based on available literature and should be considered in the context of the specified conditions.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | ~780 nm | Conjugated to PEG-PLD nanomicelles[1] |

| Emission Maximum (λem) | ~830 nm | Conjugated to PEG-PLD nanomicelles, upon 780 nm excitation[1] |

| Molar Extinction Coefficient (ε) | Data not available in searched literature | - |

| Fluorescence Quantum Yield (ΦF) | Data not available in searched literature | - |

| Fluorescence Lifetime (τF) | Data not available in searched literature | - |

Experimental Protocols

Detailed methodologies for the characterization of the key photophysical properties of this compound are outlined below. These protocols are based on established techniques for near-infrared dyes.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for determining the concentration of the dye in solution using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Materials:

-

This compound dye

-

High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer suitable for the application)

-

UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometric Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of each dilution over the NIR range (typically 600-900 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Record the absorbance at λmax for each concentration.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression of the data. The slope of the line corresponds to the molar extinction coefficient (ε) if the concentration is in mol/L and the path length is 1 cm.

-

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound dye solution of known absorbance (typically < 0.1 at the excitation wavelength)

-

A suitable NIR standard with a known quantum yield (e.g., IR-125 or another well-characterized NIR dye)

-

Fluorescence spectrophotometer with a NIR-sensitive detector

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a solution of the standard dye and a solution of this compound in the same solvent.

-

Adjust the concentrations of both solutions to have a low absorbance (ideally between 0.05 and 0.1) at the excitation wavelength. It is crucial that the absorbance of the sample and standard are closely matched.

-

-

Spectroscopic Measurements:

-

Measure the absorbance of both the standard and the this compound solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of both solutions, exciting at the same wavelength. Ensure the excitation and emission slit widths are identical for both measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for both the standard (Astd) and the sample (Asmp).

-

Calculate the quantum yield of the this compound sample (Φsmp) using the following equation:

Φsmp = Φstd * (Ismp / Istd) * (Absstd / Abssmp) * (ηsmp2 / ηstd2)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

Abs is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

-

This compound dye solution

-

TCSPC system equipped with a picosecond pulsed laser diode for excitation in the NIR range and a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the excitation wavelength to that used for the sample.

-

Collect the scattered light to obtain the IRF, which represents the time profile of the excitation pulse and the response of the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Collect the fluorescence decay data until a sufficient number of photons have been detected to generate a smooth decay curve.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software.

-

Fit the decay data to one or more exponential decay functions to determine the fluorescence lifetime(s).

-

Visualizations

In Vitro Photothermal Therapy Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in in vitro photothermal therapy.

Experimental Workflow for Photophysical Characterization

This diagram outlines the logical flow for the experimental determination of the core photophysical properties of this compound.

References

Unveiling the Photonic Behavior of IR-825: A Technical Guide to Quantum Yield in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum yield of the near-infrared (NIR) fluorescent dye IR-825 across a variety of solvent environments. A comprehensive understanding of a fluorophore's quantum yield—the ratio of photons emitted to photons absorbed—is paramount for its effective application in fields ranging from bioimaging and biosensing to photothermal therapy and drug delivery. This document provides a summary of available data, detailed experimental protocols for quantum yield determination, and visualizations of key experimental workflows.

Core Concept: Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical photophysical parameter that dictates the efficiency of the fluorescence process. It is a value ranging from 0 to 1, where a higher value indicates a greater number of emitted photons per absorbed photon, signifying a more efficient fluorophore. The solvent environment can significantly influence the quantum yield of a dye by affecting its electronic structure, promoting or inhibiting non-radiative decay pathways, and influencing molecular aggregation.

Quantitative Data: Quantum Yield of a Structurally-Related Dye in Various Solvents

| Solvent/Medium | Quantum Yield (Φ) | Reference |

| Ethanol (B145695) | 0.12 - 0.14 | [1] |

| Dimethyl Sulfoxide (DMSO) | 0.13 | [2] |

| Water | 0.029 | [1] |

| Fetal Bovine Serum (FBS) | 0.12 - 0.14 | [1] |

| Whole Blood | 0.12 - 0.14 | [1] |

Disclaimer: The data presented in this table is for Indocyanine Green (ICG), a dye structurally similar to this compound. This information is provided as a reference due to the limited availability of direct quantum yield data for this compound across a broad range of solvents.

The data for ICG highlights a significant dependence of quantum yield on the solvent environment. In organic solvents like ethanol and DMSO, as well as in biological media such as FBS and whole blood, ICG exhibits a relatively higher quantum yield. In contrast, the quantum yield in water is markedly lower, a phenomenon often attributed to aggregation-caused quenching, where dye molecules in close proximity form non-fluorescent aggregates.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The comparative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known, well-characterized quantum yield.[3][4]

I. Materials and Instrumentation

-

Spectrofluorometer: Equipped with an excitation and emission monochromator.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length.

-

Solvents: Spectroscopic grade, corresponding to the solvents of interest.

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield in the same solvent as the sample. The standard should have an absorption profile that overlaps with the sample's excitation wavelength. For NIR dyes like this compound, a common standard is ICG in DMSO (Φ = 0.13).[2]

-

Sample: Highly pure this compound.

II. Procedure

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the quantum yield standard in the chosen solvent.

-

Prepare a concentrated stock solution of the this compound sample in the same solvent.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample.

-

The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects. A typical range is from 0.02 to 0.1.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra for all dilutions of the standard and the sample.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer. The same excitation wavelength should be used for both the standard and the sample.

-

Record the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire fluorescence band of the dye.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded fluorescence spectrum to obtain the integrated fluorescence intensity.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line represents the gradient (Grad).

-

III. Calculation

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)

Where:

-

Φ_std is the known quantum yield of the standard.

-

Grad_sample is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Grad_std is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

η_sample is the refractive index of the sample's solvent.

-

η_std is the refractive index of the standard's solvent. (If the same solvent is used for both, this term is equal to 1).

Visualizations

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Experimental workflow for relative quantum yield determination.

Application Context: this compound in Photothermal Therapy

Caption: Simplified pathway of this compound in photothermal cancer therapy.

This guide provides a foundational understanding of the quantum yield of this compound and the methodologies for its determination. For researchers and professionals in drug development, a precise characterization of this parameter is essential for the rational design and optimization of fluorescent probes and therapeutic agents. Further research is warranted to establish a comprehensive database of this compound quantum yields in a wider array of solvents to facilitate its broader application.

References

An In-depth Technical Guide to the Mechanism of Action of IR-825 in Photothermal Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core mechanism of action of the near-infrared (NIR) cyanine (B1664457) dye IR-825 in the context of photothermal therapy (PTT). It details the photophysical principles, cellular interactions, and downstream biological consequences that underpin its therapeutic efficacy.

Introduction: The Role of this compound in Photothermal Therapy

Photothermal therapy (PTT) is a non-invasive therapeutic strategy that utilizes photothermal agents (PTAs) to convert light energy into heat, inducing localized hyperthermia to ablate cancerous tissues.[1][2] The efficacy of PTT is highly dependent on the properties of the PTA. This compound, a small molecule heptamethine cyanine dye, has emerged as a significant PTA due to its strong absorbance in the near-infrared (NIR) window (typically around 808 nm).[3][4] This spectral region is advantageous for biomedical applications as it allows for deeper tissue penetration of light with minimal damage to healthy surrounding tissues.[2]

Despite its excellent photothermal properties, free this compound suffers from poor water solubility and stability, which limits its direct therapeutic application.[2] To overcome these limitations, this compound is commonly encapsulated within or conjugated to various nanocarriers, such as polymeric micelles, liposomes, and nanoparticles.[2][3][5] These nanoformulations not only improve bioavailability but also enhance tumor accumulation through the enhanced permeability and retention (EPR) effect, providing a targeted approach for cancer therapy.[6]

Core Mechanism of Action

The therapeutic effect of this compound is a multi-step process initiated by light absorption and culminating in targeted cell death.

The fundamental mechanism of this compound in PTT is its ability to efficiently convert absorbed NIR light into thermal energy.[3] Upon excitation with a laser of the appropriate wavelength (e.g., 808 nm), the this compound molecule transitions to an excited electronic state. The primary de-excitation pathway is through non-radiative vibrational relaxation, which dissipates energy as heat into the local environment. This rapid temperature increase is the cornerstone of the photothermal effect.[2]

In addition to heat generation, this compound can also participate in photochemical reactions. Under NIR irradiation, it can generate reactive oxygen species (ROS), such as singlet oxygen.[2][7] The production of ROS introduces a photodynamic therapy (PDT) component to the treatment. This dual-modal action, combining hyperthermia (PTT) and oxidative stress (PDT), can lead to a synergistic and more potent anti-tumor effect.[7][8]

The delivery of this compound to the target cancer cells is critical for its therapeutic action. Nanoformulations of this compound are typically internalized by cells through endocytosis.[9] Once inside the cell, the payload can be released. Studies using confocal microscopy have revealed that this compound nanomicelles tend to localize in the mitochondria and endoplasmic reticulum.[5][10] This specific subcellular targeting is significant, as these organelles are highly sensitive to both hyperthermia and oxidative stress, enhancing the cell-killing efficiency of the treatment.

The localized hyperthermia and ROS generation induced by activated this compound trigger a cascade of biological events leading to cell death.

-

Hyperthermia-Induced Damage: The primary effect is cell death caused by elevated temperatures. This heat can denature essential proteins, disrupt the integrity of cellular and organellar membranes, and induce irreversible damage to the cell structure.[2]

-

Induction of Apoptosis and Necrosis: PTT can induce cell death through both programmed (apoptosis) and uncontrolled (necrosis) pathways.[11][12] Flow cytometry analysis has shown that IR-820 (a related dye) encapsulated in nanoparticles primarily induces apoptosis, which is often preferred over necrosis as it avoids triggering a strong inflammatory response that may promote tumor recurrence.[12] The synergistic effect of PTT and PDT can enhance the induction of apoptosis.[8]

-

Oxidative Stress: The generation of ROS leads to significant oxidative stress, causing damage to DNA, lipids, and proteins, which further contributes to cell death.[2]

-

Immunogenic Cell Death (ICD): PTT-induced cell death can trigger the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process can stimulate an anti-tumor immune response, potentially leading to the eradication of residual cancer cells and providing long-term therapeutic benefits.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-based PTT agents as reported in the literature.

Table 1: Photophysical and Physicochemical Properties of this compound Formulations

| Formulation | Drug Loading Rate | Size (nm) | Key Photophysical Property | Reference |

|---|---|---|---|---|

| PEG-PLD(IR825) Nanomicelles | ~21.0% | Not Specified | High light-to-heat conversion efficiency | [5][10] |

| MPPD@IR825/DTX NPs | Not Specified | Nanoscale | Excellent photothermal conversion efficiency | [3] |

| IR-820 PLGA NPs | Not Specified | 103 ± 8 | Excellent biocompatibility in the dark |[12] |

Table 2: In Vitro Efficacy of this compound and Related Dye Formulations

| Formulation | Cell Line | Laser Parameters | Outcome | Reference |

|---|---|---|---|---|

| PEG-PLD(IR825) Nanomicelles | Not Specified | NIR Laser | Excellent cancer killing efficiency | [5][10] |

| ICG-ZEGFR | A431 (EGFR-positive) | Not Specified | Significant cell death | [1] |

| IR-820 PLGA NPs | MCF-7 (Breast Cancer) | NIR Laser | Remarkable phototoxicity; 52% apoptosis | [12] |

| PpIX-IR-820@Lipo NPs | HeLa (Cervical Cancer) | 450 nm & 793 nm Lasers | 70.5% cell death (synergistic PDT/PTT) | [8] |

| IR-83 | LLC (Lewis Lung Carcinoma) | 808 nm, 2 W/cm² | Concentration-dependent cell death |[13] |

Table 3: In Vivo Tumor Ablation with this compound Formulations

| Formulation | Animal Model | Laser Parameters | Outcome | Reference |

|---|---|---|---|---|

| PEG-PLD(IR825) Nanomicelles | U14 Tumor-bearing Mice | Not Specified | Effective tumor ablation; Maximum tumor accumulation at 24h post-injection | [5][6][10] |

| this compound Nanoparticles | Mice with Tumors | 808 nm Laser | Tumors completely eliminated without recurrence within 60 days |[14] |

Key Experimental Protocols

This section outlines generalized methodologies for evaluating this compound-based PTT agents.

A common method is self-assembly or nanoprecipitation.

-

Synthesis: this compound is often chemically conjugated to a polymer or co-dissolved with an amphiphilic block copolymer (e.g., PLGA, PEG-PLD) in an organic solvent.[5][12]

-

Nanoparticle Formation: The polymer-dye solution is added dropwise to an aqueous solution under vigorous stirring. The organic solvent is then removed via dialysis or evaporation, leading to the self-assembly of nanoparticles that encapsulate the hydrophobic this compound.[3][5]

-

Characterization: The resulting nanoparticles are characterized for size and morphology (using Dynamic Light Scattering and Transmission Electron Microscopy) and drug loading efficiency (using UV-Vis spectroscopy).

PCE quantifies the ability of the agent to convert light to heat.

-

Setup: An aqueous dispersion of the this compound formulation is placed in a quartz cuvette. A thermocouple or IR thermal camera is used to monitor the temperature.

-

Irradiation: The solution is irradiated with a continuous-wave NIR laser (e.g., 808 nm, 980 nm) at a specific power density.[15] The temperature is recorded over time until it reaches a steady state.

-

Cooling: The laser is turned off, and the temperature is recorded as the solution cools to ambient temperature.

-

Calculation: The PCE (η) is calculated using a formula that accounts for the rate of heat input from the laser and the rate of heat loss to the surroundings, derived from the temperature curves.[15]

This assay assesses the cytotoxicity of the PTT treatment on cancer cells.

-

Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and cultured until they adhere.[8][12]

-

Incubation: Cells are incubated with various concentrations of the this compound formulation for a set period (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: The cells are then exposed to an NIR laser (e.g., 808 nm) at a defined power density for several minutes. Control groups include untreated cells, cells with laser only, and cells with the formulation only (no laser).[13]

-

Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is determined using methods like the MTT assay or live/dead staining with Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red).[13] Apoptosis can be quantified using Annexin V/PI staining and flow cytometry.[8][12]

This study evaluates the anti-tumor effect in a living organism.

-

Tumor Model: A tumor is established in an animal model, typically by subcutaneously injecting cancer cells into nude mice.[6]

-

Administration: Once tumors reach a certain volume, the this compound formulation is administered, usually via intravenous injection.[16]

-

Biodistribution Imaging: The accumulation of the agent at the tumor site is monitored over time using in vivo fluorescence imaging, leveraging the intrinsic fluorescence of this compound.[5][6]

-

PTT Treatment: At the time of peak tumor accumulation (e.g., 24 hours post-injection), the tumor area is irradiated with an NIR laser. The temperature of the tumor surface is monitored with an IR thermal camera.[16]

-

Efficacy Monitoring: Tumor volume and the body weight of the mice are measured regularly for several weeks following treatment to assess therapeutic efficacy and systemic toxicity.[16]

Visualizations: Workflows and Pathways

The following diagrams illustrate the core concepts of this compound mediated photothermal therapy.

Caption: Core mechanism of this compound from light absorption to cell death.

Caption: Experimental workflow for in vitro PTT evaluation.

Caption: Simplified signaling in PTT/PDT-induced cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Encapsulation of p-THPP into nanoparticles: cellular uptake, subcellular localization and effect of serum on photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photodynamic Effect of IR-825

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family.[1] Its strong absorption in the NIR region (around 800 nm) makes it a subject of significant interest in biomedical research, particularly for therapeutic and imaging applications where deep tissue penetration of light is crucial.[2] While this compound is predominantly recognized and utilized for its potent photothermal therapy (PTT) effects, where it efficiently converts light energy into heat to ablate tumor cells, there is also interest in its potential for photodynamic therapy (PDT).[3][4]

PDT is a clinically approved, non-invasive cancer treatment that relies on the interplay of three components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[5][6] Upon light activation, the photosensitizer transfers energy to surrounding oxygen molecules, generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce localized cell death.[7] This guide provides a detailed technical overview of the photodynamic effect of this compound, addressing its mechanism of action, available quantitative data, and the experimental protocols required to evaluate its efficacy for researchers, scientists, and drug development professionals.

The Core Mechanism: Photodynamic versus Photothermal Effects

Upon absorption of photons in the NIR spectrum, this compound transitions to an excited electronic state. From this state, it can return to its ground state via several pathways, two of which are central to its therapeutic applications:

-

Photothermal Effect (Dominant): The excited this compound molecule can release its energy as heat through non-radiative decay processes like vibrational relaxation. This localized temperature increase leads to hyperthermia-induced cell death (necrosis and apoptosis). This is the primary and most efficient therapeutic mechanism for this compound.[4]

-

Photodynamic Effect (Secondary): The excited photosensitizer can undergo intersystem crossing to a long-lived triplet state. From this state, it can transfer energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂) (a Type II reaction) or participate in electron transfer reactions to produce other ROS like superoxide (B77818) radicals (a Type I reaction).[6][8] These ROS then cause oxidative damage to cellular components, leading to cell death.[9]

For this compound, the photothermal conversion is significantly more pronounced than its capacity for ROS generation.[4] However, the generation of even small amounts of ROS can contribute to a synergistic therapeutic outcome when combined with PTT.[10][11]

Quantitative Data on Phototherapeutic Efficacy

Quantitative data on the specific photodynamic properties of this compound, such as its singlet oxygen quantum yield (ΦΔ), are not widely reported in the literature. The quantum yield is a critical measure of PDT efficacy, representing the fraction of absorbed photons that result in the formation of singlet oxygen.[12] Most studies focus on the photothermal conversion efficiency. The table below summarizes comparative data from a study investigating this compound in a nanomicellar formulation for combined PTT and PDT.

| Parameter | Value/Observation | Cell Line | Notes |

| Photothermal Effect | |||

| Temperature Increase | > 45 °C | - | Sufficient for thermal ablation. |

| Relative Cell Viability (PTT alone) | ~45% | 4T1 | Demonstrates strong photothermal cytotoxicity. |

| Photodynamic Effect | |||

| Relative Cell Viability (PDT alone) | ~85% | 4T1 | Indicates a much weaker photodynamic effect compared to PTT. |

| Combined PTT/PDT | |||

| Relative Cell Viability (PTT + PDT) | ~20% | 4T1 | Suggests a synergistic effect, enhancing overall therapeutic efficacy. |

Table adapted from data presented in a study on surface-modified nanomicelles for combined PDT/PTT.[4]

Detailed Experimental Protocols

The following sections provide generalized, detailed methodologies for key experiments used to characterize the photodynamic properties of a NIR photosensitizer like this compound.

This protocol describes a common method for detecting intracellular ROS generation using a fluorogenic probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

-

Cell Preparation:

-

Seed cells (e.g., a relevant cancer cell line) in a 96-well plate (black, clear bottom for fluorescence reading) at a density that ensures 70-80% confluency on the day of the experiment.[13]

-

Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

-

Photosensitizer Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium.

-

Remove the old medium from the cells, wash once with phosphate-buffered saline (PBS), and add the this compound-containing medium.

-

Incubate for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake. Keep the plates protected from light.

-

-

ROS Probe Loading:

-

Light Irradiation:

-

Wash the cells again with PBS to remove any extracellular probe. Add fresh culture medium.

-

Irradiate the cells with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 0.5-1.5 W/cm²) for a defined time.[10] Include non-irradiated controls.

-

-

Fluorescence Measurement:

-

Immediately after irradiation, measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength appropriate for the oxidized probe (e.g., ~495/529 nm for dichlorofluorescein).[13]

-

The increase in fluorescence intensity relative to non-irradiated controls corresponds to the amount of ROS generated.

-

This protocol details how to determine the efficiency and mechanism of this compound uptake into cells.

-

Cell Culture:

-

Seed cells on glass coverslips in a multi-well plate for fluorescence microscopy or in standard culture flasks for flow cytometry.

-

-

Incubation with this compound:

-

Sample Preparation and Imaging:

-

For Fluorescence Microscopy: After incubation, wash the cells three times with cold PBS. Fix the cells (e.g., with 4% paraformaldehyde). The cell nucleus can be counterstained with DAPI. Mount the coverslips on microscope slides and image using a confocal microscope. The intrinsic fluorescence of this compound in the NIR channel can be used for detection.

-

For Flow Cytometry: After incubation, wash the cells with PBS and detach them using trypsin. Resuspend the cells in flow cytometry buffer. Analyze the cell population using a flow cytometer equipped with a laser and detector suitable for NIR dyes. The mean fluorescence intensity of the cell population is proportional to the amount of internalized this compound.[20]

-

This protocol assesses the cytotoxicity of this compound-mediated PDT using a standard cell viability assay like the MTT assay.

-

Cell Seeding:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Incubation and Irradiation:

-

Incubate the cells with various concentrations of this compound for a defined period (e.g., 24 hours) in the dark.

-

Include control groups: no this compound, no light; this compound only, no light; light only, no this compound.

-

After incubation, replace the medium with fresh medium and irradiate the designated wells with a NIR laser at varying light doses (fluence, J/cm²).

-

-

Cell Viability Assessment:

-

After irradiation, return the plate to the incubator for an additional 24-48 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Visualization of Key Pathways and Workflows

The following diagrams illustrate the core concepts and processes involved in photodynamic therapy.

Caption: General mechanism of Type I and Type II photosensitization for ROS generation in PDT.

Caption: A typical experimental workflow for assessing in vitro PDT efficacy.

Caption: Simplified signaling pathway of mitochondria-mediated apoptosis induced by PDT.[9][21]

Conclusion

This compound is a well-established and highly effective agent for near-infrared light-induced photothermal therapy. Its potential as a photosensitizer for photodynamic therapy, however, appears to be a secondary and less potent characteristic. The available evidence suggests that while this compound can generate some level of reactive oxygen species, this effect is significantly weaker than its ability to generate heat.[4] Nonetheless, this minor photodynamic effect can contribute to a synergistic anticancer outcome when combined with its primary photothermal mechanism. For drug development professionals, this compound should be primarily considered a PTT agent, with its PDT capacity viewed as a potential, albeit modest, supplementary benefit. Further research, including precise quantification of its singlet oxygen quantum yield and detailed mechanistic studies of its ROS generation pathways, is necessary to fully elucidate the photodynamic capabilities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Photosensitizer-Functionalized Nanocomposites for Light-Activated Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. New photodynamic therapy with next-generation photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acsu.buffalo.edu [acsu.buffalo.edu]

- 7. Versatile Photosensitizers for Photodynamic Therapy at Infrared Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Singlet Oxygen Generation from Polyaminoglycerol by Spin-Flip-Based Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodynamic and Photothermal Therapies: Synergy Opportunities for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. abcam.cn [abcam.cn]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. assaygenie.com [assaygenie.com]

- 16. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulatory pathways in photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges of In-Vivo Applications: A Technical Guide to the Stability of IR-825 Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) cyanine (B1664457) dye, IR-825, holds significant promise for a range of biomedical applications, including photothermal therapy and bioimaging. However, realizing its full therapeutic and diagnostic potential hinges on a thorough understanding of its stability in the complex and dynamic physiological environment. This technical guide provides an in-depth analysis of the stability of this compound under key physiological conditions, including pH, temperature, and in the presence of biological media. The information presented herein is synthesized from studies on this compound and its close structural analogs, Indocyanine Green (ICG) and IR-820, to provide a comprehensive overview for researchers and drug development professionals.

Data Presentation: Quantitative Stability of this compound and Analogs

The stability of cyanine dyes like this compound is a critical parameter influencing their in-vivo efficacy and safety. The following tables summarize quantitative data on the stability of this compound and its close analogs, ICG and IR-820, under various conditions. This data provides a baseline for predicting the behavior of this compound in physiological environments.

Table 1: Thermal and Photostability of IR-820 in Aqueous Solution

| Condition | Degradation Half-Time (hours) |

| 25°C, Dark | ~48 |

| 25°C, Light | ~24 |

| 37°C, Dark | ~24 |

| 37°C, Light | ~12 |

Note: Data is for IR-820, a close structural analog of this compound. IR-820 has demonstrated degradation half-times approximately double those of ICG under similar conditions[1][2].

Table 2: Stability of Indocyanine Green (ICG) in Various Media

| Medium | Condition | Stability |

| Aqueous Solution (Water) | 4°C, Dark | Stable for ~3 days (20% fluorescence loss) |

| Aqueous Solution (Water) | Room Temperature, Light | Significant degradation between day 3 and 4 |

| Whole Blood | 37°C, Light | Stable for up to 5 hours |

| Human Plasma | Room Temperature | More stable than in aqueous solution |

Note: Data is for Indocyanine Green (ICG), a closely related heptamethine cyanine dye[3][4][5].

Table 3: pH Influence on the Stability of Indocyanine Green (ICG)

| pH Range | Stability |

| < 5 | Rapid decomposition (< 1 hour) |

| 5 - 7 | Relatively Stable |

| 8 - 10 | Relatively stable for up to 48 hours |

| > 11 | Rapid decomposition (< 1 hour) |

Note: Data is for Indocyanine Green (ICG)[6]. The stability of this compound is expected to follow a similar trend with respect to pH.

Experimental Protocols

Accurate assessment of this compound stability is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments to evaluate the stability of this compound under physiological conditions.

Protocol 1: Determination of Thermal and Photostability in Physiological Buffer

This protocol outlines the procedure for quantifying the degradation of this compound in a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4) at different temperatures and light conditions.

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrophotometer (UV-Vis)

-

Temperature-controlled incubator

-

Light source with controlled intensity (for photostability)

-

Dark vials and clear vials

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 10 µg/mL).

-

Sample Aliquoting: Aliquot the this compound solution into multiple dark and clear vials.

-

Incubation:

-

Thermal Stability (Dark): Place the dark vials in incubators set at 25°C and 37°C.

-

Photostability (Light): Place the clear vials in a chamber with a controlled light source at 25°C and 37°C. A set of dark vials should be included as controls at the same temperatures.

-

-

Spectrophotometric Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove a vial from each condition. Measure the absorbance spectrum of the this compound solution using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax, typically around 825 nm).

-

Data Analysis:

-

Plot the absorbance at λmax as a function of time for each condition.

-

Calculate the degradation rate constant (k) by fitting the data to a first-order decay model: ln(A/A₀) = -kt, where A is the absorbance at time t, and A₀ is the initial absorbance.

-

Determine the half-life (t₁/₂) of this compound under each condition using the formula: t₁/₂ = 0.693/k.

-

Protocol 2: Assessment of Stability in Biological Media (Serum)

This protocol describes how to evaluate the stability of this compound in the presence of biological macromolecules, such as those found in serum.

Materials:

-

This compound

-

Fetal Bovine Serum (FBS) or Human Serum

-

Phosphate Buffered Saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV-Vis or fluorescence detector

-

Centrifuge and appropriate filters for sample preparation

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in PBS.

-

Incubation with Serum: Spike a known concentration of the this compound stock solution into FBS or human serum to a final desired concentration. Incubate the mixture at 37°C.

-

Sample Collection: At various time points, collect aliquots of the this compound/serum mixture.

-

Protein Precipitation and Extraction: To each aliquot, add a protein precipitation agent (e.g., cold acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.

-

HPLC Analysis: Filter the supernatant and inject it into the HPLC system.

-

Use a suitable mobile phase gradient to separate the intact this compound from its degradation products.

-

Monitor the elution profile using a UV-Vis detector at the λmax of this compound.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining this compound as a function of time to determine its stability profile in serum.

-

Identify potential degradation products by analyzing new peaks that appear in the chromatogram over time. Mass spectrometry can be coupled with HPLC for structural elucidation of these products.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual frameworks related to the stability of this compound.

Caption: Workflow for assessing the stability of this compound under various conditions.

Caption: Conceptual pathways for the degradation of heptamethine cyanine dyes.

References

- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiochemical studies of indocyanine green (ICG): absorbance/concentration relationship, pH tolerance and assay precision in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals